molecular formula C8H12N2S B11745736 (2S)-2-(1,3-Thiazol-2-YL)piperidine

(2S)-2-(1,3-Thiazol-2-YL)piperidine

Cat. No.: B11745736
M. Wt: 168.26 g/mol
InChI Key: ILFOGJAUBNLBDZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(1,3-Thiazol-2-YL)piperidine is a chiral heterocyclic compound featuring a piperidine (B6355638) ring substituted at the 2-position with a 1,3-thiazole group. The "(2S)" designation specifies the stereochemistry at the chiral center where the thiazole (B1198619) ring is attached to the piperidine scaffold. This particular arrangement of a saturated nitrogen heterocycle and an aromatic sulfur-containing heterocycle creates a unique stereochemical and electronic environment, making it a molecule of interest for various applications in synthesis and medicinal chemistry.

PropertyData
Molecular Formula C8H12N2S
IUPAC Name This compound
Molar Mass 168.26 g/mol
CAS Number 1228078-71-6
Chirality Chiral at C2 of the piperidine ring

Table 1: Physicochemical Properties of this compound. nih.gov

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and pharmaceuticals. mdpi.com Chiral piperidine scaffolds, in particular, are of immense importance in medicinal chemistry and drug design. researchgate.netdoaj.orgresearchgate.net Their presence in a molecule can significantly influence its biological activity, selectivity, and pharmacokinetic properties. researchgate.net The introduction of a chiral center on the piperidine ring allows for three-dimensional diversity, which is crucial for specific interactions with biological targets like enzymes and receptors. researchgate.net

In organic synthesis, chiral piperidines are highly valued as versatile building blocks. nih.gov Phenylglycinol-derived oxazolopiperidone lactams, for instance, serve as key intermediates for the enantioselective construction of a wide range of structurally diverse piperidine-containing natural products and bioactive compounds. nih.gov Methodologies that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring are critical for accessing enantiopure polysubstituted derivatives. nih.gov Furthermore, the development of rapid and scalable protocols, such as continuous flow processes, provides efficient access to enantioenriched α-substituted piperidines, which are valuable precursors for drug development. acs.org

Thiazole and its partially saturated counterpart, thiazoline, are privileged heterocyclic motifs frequently found in biologically active peptide-derived natural products. nih.gov Their unique electronic properties and ability to coordinate with metals have led to their extensive use in the design of chiral ligands for asymmetric catalysis. researchgate.net Chiral thiazoline-based ligands have proven effective in various catalytic transformations, functioning as crucial auxiliaries or building blocks in the synthesis of more complex chiral structures. rsc.org

The development of organocatalysis has further expanded the role of these heterocycles. beilstein-journals.org Axially chiral 1,2-azoles, which include structures related to thiazoles, are synthesized for use as ligands and catalysts. nih.gov The thiazole ring system can be incorporated into larger, C2-symmetrical scaffolds, a common design element in powerful chiral phosphoric acid (CPA) organocatalysts. beilstein-journals.org The combination of a thiazole unit with other functional groups can create bifunctional catalysts capable of activating substrates through specific hydrogen bonding or other non-covalent interactions, enabling highly enantioselective reactions.

The synthesis of heterocyclic compounds has a rich history, with early discoveries like pyrrole (B145914) in 1834 and the isolation of chlorophyll (B73375) derivatives in 1936 laying the groundwork for the field. researchgate.net The development of synthetic methods for nitrogen-containing heterocycles (N-heterocycles) has been a central theme in organic chemistry, driven by their prevalence in nature and their importance in pharmaceuticals and materials science. frontiersin.orguow.edu.au

Initially, synthetic methods often produced racemic mixtures of chiral heterocycles. A significant evolution in the field has been the development of stereoselective methodologies to control the three-dimensional arrangement of atoms. This includes diastereoselective and enantioselective approaches to construct aza-heterocycles. organic-chemistry.org Key strategies that have been developed over the last few decades include:

Metal-Catalyzed Cyclization: Using transition metals to catalyze intramolecular ring-closing reactions. mdpi.com

Organocatalysis: Employing small organic molecules to induce chirality, a field that saw a surge in interest following the independent work of Akiyama and Terada in 2004 with chiral phosphoric acids. beilstein-journals.org

Asymmetric Hydrogenation: The reduction of prochiral pyridines or other unsaturated precursors to form chiral piperidines. mdpi.com

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids, to build complex chiral heterocycles. nih.gov

These advancements have provided chemists with a powerful toolkit to synthesize specific stereoisomers of nitrogen-heterocycles, which is essential for understanding and optimizing their function in biological and chemical systems. frontiersin.org

The focused academic inquiry into this compound stems from the strategic combination of two highly valuable chemical scaffolds: the chiral piperidine ring and the thiazole moiety. This unique pairing suggests potential applications as a novel chiral ligand or as a key building block for new therapeutic agents.

The rationale can be broken down into several key points:

Synergistic Structural Features: The compound merges the conformational rigidity and defined stereochemistry of the (2S)-piperidine scaffold with the aromatic and coordinating properties of the 1,3-thiazole ring. The nitrogen and sulfur atoms of the thiazole ring can act as bidentate or monodentate ligands for metal centers, making the compound a promising candidate for asymmetric catalysis. researchgate.net

Bioisosteric Potential: In medicinal chemistry, the thiazole ring is often used as a bioisostere for other aromatic or heterocyclic systems. The replacement of a phenyl or pyridine (B92270) ring with a thiazole can alter a molecule's metabolic stability and physicochemical properties. acs.org Research into related N-(thiazol-2-yl)piperidine structures has explored their potential nonlinear optical (NLO) properties, suggesting diverse material science applications as well. rsc.org

Scaffold for Drug Discovery: The piperidine ring is a core component of numerous FDA-approved drugs. researchgate.net The thiazole ring is also present in many bioactive compounds, including some with antimicrobial properties. researchgate.net The combination of these two motifs in a single, well-defined chiral molecule provides a novel scaffold for library synthesis in drug discovery programs, aiming to develop agents with improved potency and selectivity.

Intermediate in Complex Synthesis: As a bifunctional molecule containing both a secondary amine (piperidine) and a thiazole ring, this compound can serve as a versatile intermediate. The piperidine nitrogen can be functionalized, while the thiazole ring can participate in various coupling reactions or be further modified, enabling the synthesis of complex molecular architectures.

The investigation of this specific compound allows researchers to explore the interplay between these two important heterocyclic systems and to potentially unlock new functionalities for catalysis, materials science, and medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-[(2S)-piperidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2/t7-/m0/s1

InChI Key

ILFOGJAUBNLBDZ-ZETCQYMHSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=NC=CS2

Canonical SMILES

C1CCNC(C1)C2=NC=CS2

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 1,3 Thiazol 2 Yl Piperidine

Asymmetric Synthesis Strategies for the (2S)-Stereocenter

The critical challenge in synthesizing (2S)-2-(1,3-Thiazol-2-YL)piperidine lies in the precise installation of the stereocenter at the C2 position of the piperidine (B6355638) ring. Various asymmetric strategies have been developed to achieve this, ensuring the desired (S)-configuration.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential reuse. wikipedia.org This is a robust and widely used strategy in asymmetric synthesis. rsc.org

One common class of chiral auxiliaries is the Evans' oxazolidinones, which are effective in the asymmetric alkylation of enolates. rsc.org For the synthesis of a 2-substituted piperidine, an N-acyl oxazolidinone could be employed. For instance, an N-enoyl oxazolidinethione has been used in Michael additions to control stereochemistry. scielo.org.mx The chiral environment created by the auxiliary blocks one face of the enolate, leading to a diastereoselective reaction. wikipedia.org

Another prominent group of chiral auxiliaries is based on pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. Deprotonation at the α-carbon followed by reaction with an electrophile proceeds in a diastereoselective manner, guided by the stereochemistry of the pseudoephedrine backbone. wikipedia.org

Sulfur-containing chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also gained popularity. scielo.org.mx For example, N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been used in asymmetric aldol (B89426) reactions to produce the 'Evans syn' aldol product with good diastereoselectivity. scielo.org.mx The chiral auxiliary can be subsequently removed under mild conditions. scielo.org.mx

The use of organometallic complexes as chiral auxiliaries is another powerful approach. For instance, a dienetricarbonyliron complex can act as a potent chiral auxiliary in a double reductive amination cascade to form 2-dienyl-substituted piperidines with complete stereocontrol. nih.gov The iron complex can be removed after the piperidine ring is formed. nih.gov

Chiral Auxiliary TypeGeneral ApplicationKey Features
Evans' Oxazolidinones Asymmetric alkylations, aldol reactions wikipedia.orgrsc.orgWell-established, predictable stereochemical outcomes. wikipedia.org
Pseudoephedrine Amides Asymmetric alkylations wikipedia.orgForms a rigid chelate to direct alkylation. wikipedia.org
1,3-Thiazolidine-2-thiones Asymmetric aldol reactions scielo.org.mxscielo.org.mxHigh diastereoselectivity, mild removal conditions. scielo.org.mx
Dienetricarbonyliron Complex Reductive amination for piperidine synthesis nih.govComplete stereocontrol, forms a single diastereoisomer. nih.gov

Asymmetric Organocatalytic Routes

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative for asymmetric synthesis. nih.gov Proline and its derivatives are common organocatalysts for the formation of 2-substituted piperidines. nih.gov A biomimetic approach using an organocatalyst has been employed for the asymmetric synthesis of piperidine-type alkaloids with high enantiomeric excess. nih.gov

Chiral phosphoric acids are another class of effective organocatalysts. They have been used in the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, achieving high yields and excellent enantioselectivity (up to 99% ee). rsc.org This type of catalysis proceeds through the formation of chiral ion pairs, which guide the stereochemical outcome of the reaction.

Transition Metal-Catalyzed Enantioselective Syntheses

Transition metal catalysts, particularly those with chiral ligands, are highly effective for the enantioselective synthesis of piperidines. A common strategy is the asymmetric hydrogenation of pyridine (B92270) derivatives. For example, iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov This method can be suitable for large-scale synthesis. nih.gov

Another approach involves the use of planar chiral late transition metal complexes, such as those of ruthenium, iron, rhodium, and cobalt. nih.gov These catalysts can induce enantioselectivity through steric blocking effects of the ligand. nih.gov Rhodium(III) catalysts with tunable, non-chiral ligand scaffolds that become planar chiral upon complexation have been developed. nih.gov

Iridium-catalyzed asymmetric hydrogenation has also been applied to the synthesis of chiral tetrahydroquinoxaline derivatives, where simply changing the solvent can lead to the selective formation of either enantiomer with high enantiomeric excess. rsc.org This highlights the tunability of transition metal-catalyzed systems.

Catalyst TypeReactionKey Features
Iridium(I) with P,N-ligand Asymmetric hydrogenation of pyridinium salts nih.govSuitable for high-volume synthesis. nih.gov
Planar Chiral Rhodium(III) Various enantioselective transformations nih.govTunable ligands, controls chirality at the metal center. nih.gov
Iridium with Chiral Ligands Asymmetric hydrogenation of quinoxalines rsc.orgSolvent-controlled enantioselectivity. rsc.org

Biocatalytic and Enzymatic Resolutions/Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. Enzymatic kinetic resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.

For instance, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been demonstrated. nih.gov This compound is a valuable starting material for the enantioselective synthesis of various natural products. nih.gov The selective acylation of the alcohol by an enzyme leaves one enantiomer unreacted, which can then be separated.

Convergent and Divergent Synthetic Pathways to the Piperidine Core

The construction of the piperidine ring itself can be approached through various synthetic strategies, which can be either convergent (where different fragments are brought together late in the synthesis) or divergent (where a common intermediate is used to create a variety of products).

Strategies for the Stereoselective Formation of the 2-Substituted Piperidine Ring

The formation of the 2-substituted piperidine ring with the correct stereochemistry is a key step. One method is the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine, such as (R)-phenylglycinol, to afford chiral non-racemic bicyclic lactams. rsc.org These lactams can then be further manipulated to yield the desired 2-substituted piperidine. rsc.org

Another strategy involves a Dieckmann cyclization of a β-amino ester derivative. ucl.ac.uk This intramolecular condensation reaction forms the piperidine ring. The stereochemistry can be introduced earlier in the synthesis, for example, through an asymmetric Michael addition using a chiral auxiliary. ucl.ac.uk

Reductive amination is also a powerful tool for piperidine ring formation. A double reductive amination of a 1,5-keto-aldehyde with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can directly yield the piperidine ring. nih.gov When a chiral auxiliary is incorporated into the substrate, this cyclization can proceed with high stereoselectivity. nih.gov

Ring Formation StrategyKey ReactionStereocontrol
Lactam Formation Cyclodehydration of δ-oxoacids with a chiral amine rsc.orgUse of a chiral amine. rsc.org
Dieckmann Cyclization Intramolecular condensation of a β-amino ester derivative ucl.ac.ukAsymmetric Michael addition prior to cyclization. ucl.ac.uk
Double Reductive Amination Reaction of a 1,5-keto-aldehyde with a primary amine nih.govUse of a chiral auxiliary on the substrate. nih.gov

Introduction and Functionalization of the 1,3-Thiazol-2-YL Moiety

The formation of the crucial carbon-carbon bond between the C2 position of the piperidine ring and the C2 position of the thiazole (B1198619) ring is the key synthetic challenge. Two primary strategies are employed: building the thiazole ring onto a pre-existing chiral piperidine framework or coupling a pre-formed thiazole with a suitable piperidine derivative.

Strategy 1: Thiazole Ring Construction (Hantzsch Synthesis)

A prevalent method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of a thioamide with an α-halocarbonyl compound. acs.orgmdpi.com To synthesize this compound, this strategy would commence with a chiral precursor, typically (S)-pipecolic acid. The acid is first converted to its corresponding thioamide, (S)-piperidine-2-carbothioamide. This intermediate then undergoes cyclocondensation with a suitable two-carbon electrophile, such as bromoacetaldehyde (B98955) or a synthon thereof, to construct the thiazole ring directly onto the chiral piperidine scaffold. The piperidine nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent side reactions.

Strategy 2: Cross-Coupling Reactions

Alternatively, modern cross-coupling reactions provide a powerful means to join the two heterocyclic rings. This approach involves reacting a 2-substituted thiazole with a piperidine derivative. A common variant is the Negishi cross-coupling, which utilizes an organozinc reagent. bucknell.edu In this context, 2-bromothiazole (B21250) can be converted into a 2-thiazolylzinc reagent. This organometallic species is then coupled with an electrophilic (2S)-piperidine derivative, such as an N-protected 2-halopiperidine, in the presence of a palladium catalyst. The stereocenter at C2 of the piperidine is established from a chiral starting material prior to the coupling step. rsc.orgwhiterose.ac.uk

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is essential for maximizing efficiency, yield, and purity, making the process viable for larger-scale production. This involves meticulous control over selectivity and reaction conditions.

Chemo-, Regio-, and Stereoselectivity Control

Stereoselectivity: The absolute stereochemistry at the C2 position of the piperidine ring is the most critical aspect. The most reliable method for achieving this is a chiral pool synthesis, starting with a readily available and inexpensive enantiopure building block like (S)-pipecolic acid or (S)-2-piperidine ethanol. rsc.orgresearchgate.net By carrying this innate chirality through the reaction sequence, the desired (S)-configuration of the final product is preserved. Advanced methods, including asymmetric dearomatization of pyridines using chemo-enzymatic cascades, also offer routes to chiral piperidines, though their application to this specific target is still exploratory. acs.orgnih.gov

Regioselectivity: Control over the point of connection is crucial.

In the Hantzsch synthesis , the regiochemistry is inherently controlled by the nature of the reactants. The reaction between a piperidine-2-thiocarboxamide and an α-haloaldehyde ensures the formation of a 2,4-disubstituted thiazole, with the piperidine group at the C2 position. acs.org

In cross-coupling strategies , regioselectivity is achieved by using a thiazole that is pre-functionalized at the C2 position, such as 2-bromothiazole or 2-lithiothiazole. This directs the coupling reaction exclusively to the desired carbon atom.

Chemoselectivity: The piperidine ring contains a reactive secondary amine that can compete in many reactions. To ensure that the reaction occurs at the desired position (i.e., C-C bond formation) without N-alkylation or other side reactions, the piperidine nitrogen is temporarily protected. Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are employed, which can be removed in a final step to yield the target compound. whiterose.ac.uk

Reaction Condition Optimization for Enhanced Yields and Purity

Fine-tuning reaction parameters such as catalyst, solvent, temperature, and reaction time is paramount for improving synthetic outcomes. While specific optimization data for this compound is not extensively published, valuable insights can be drawn from studies on analogous transformations.

For a Hantzsch-type thiazole synthesis , a systematic screening of conditions can significantly impact efficiency. As shown in the table below, which is based on a model one-pot synthesis of Hantzsch thiazole derivatives, the choice of solvent and catalyst loading are key variables. mdpi.com

Table 1: Optimization of a Model One-Pot Hantzsch Thiazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
15EthanolReflux75
25AcetonitrileReflux68
35Water8085
410Water8092
52.5Water8081

Data is illustrative and based on a model system reported in the literature. mdpi.com

For cross-coupling reactions , the choice of ligand and catalyst system is critical. In a study optimizing a Negishi coupling, different phosphine (B1218219) ligands were shown to have a profound effect on the reaction yield by minimizing side reactions. bucknell.edu

Table 2: Ligand Effect on a Model Negishi Cross-Coupling Reaction

EntryPalladium CatalystLigandYield (%)
1Pd₂(dba)₃P(t-Bu)₃55
2Pd₂(dba)₃SPhos78
3Pd₂(dba)₃XPhos85
4Pd₂(dba)₃RuPhos91

Data is illustrative and based on a model system reported in the literature. bucknell.edu The results indicate that bulky, electron-rich phosphine ligands like RuPhos can significantly enhance the efficiency of the coupling process.

Principles of Green Chemistry in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. nih.gov

Use of Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous solvents. Research has demonstrated that thiazole synthesis can be effectively carried out in greener media such as water or polyethylene (B3416737) glycol (PEG). bepls.com Furthermore, some protocols have been developed that proceed under catalyst-free conditions, reducing reliance on potentially toxic heavy metals. bepls.com Where catalysts are necessary, the use of reusable, solid-supported catalysts, like silica-supported tungstosilisic acid for Hantzsch reactions, offers a green alternative by simplifying product purification and allowing for catalyst recycling. mdpi.com

Energy Efficiency and Alternative Reaction Conditions: Alternative energy sources can dramatically reduce reaction times and energy consumption. Microwave-assisted synthesis is a well-established technique for the rapid and high-yield production of thiazoles. bepls.comfigshare.com Similarly, ultrasonic irradiation has been shown to promote efficient one-pot multicomponent reactions for thiazole synthesis at mild temperatures. mdpi.com

Atom and Step Economy: Designing synthetic routes with high atom and step economy is a core tenet of green chemistry. One-pot multicomponent reactions, where several starting materials react in a single vessel to form a complex product, are highly desirable. Such procedures for synthesizing thiazole derivatives minimize waste, reduce the need for intermediate purification steps, and save time and resources. mdpi.combepls.com

Biocatalysis: The application of enzymes in synthesis represents a frontier in green chemistry. Chemo-enzymatic methods are being developed for the stereoselective synthesis of chiral piperidines. acs.orgnih.gov These processes operate under mild, aqueous conditions and offer unparalleled selectivity, presenting a highly sustainable future direction for the synthesis of the piperidine core of the target molecule.

Chemical Reactivity and Derivatization Studies of 2s 2 1,3 Thiazol 2 Yl Piperidine

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of (2S)-2-(1,3-Thiazol-2-YL)piperidine serves as a primary site for a variety of chemical transformations. Its nucleophilic character allows for the introduction of a wide array of substituents, significantly influencing the molecule's physicochemical properties and biological profile.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups, which can alter the compound's lipophilicity and basicity. These reactions are typically carried out using alkyl halides or other alkylating agents in the presence of a base to neutralize the resulting acid. researchgate.net

N-acylation, the introduction of an acyl group, is another common modification. This is often achieved by reacting the parent compound with acyl chlorides or anhydrides. ub.edumasterorganicchemistry.com N-acylation generally leads to amide derivatives, which can participate in hydrogen bonding and may enhance binding to biological targets. masterorganicchemistry.com A series of N-(thiazol-2-yl)piperidine-2,6-dione compounds were synthesized from glutaric acid and various 2-amino thiazoles. rsc.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reactant 1Reactant 2Product TypeReference
This compoundAlkyl HalideN-Alkyl piperidine researchgate.net
This compoundAcyl ChlorideN-Acyl piperidine (Amide) ub.edumasterorganicchemistry.com
2-Amino Thiazole (B1198619)Glutaric AcidN-(Thiazol-2-yl)piperidine-2,6-dione rsc.org

Formation of Amides, Sulfonamides, and Ureas

Beyond simple acylation, the piperidine nitrogen can be incorporated into other important functional groups such as amides, sulfonamides, and ureas.

Amides: As mentioned, amides are readily formed through acylation. The properties of the resulting amide can be fine-tuned by varying the acylating agent. For instance, the synthesis of piperine (B192125) amide analogs has been achieved by replacing the piperidine moiety with different cyclic amines. nih.gov

Sulfonamides: The reaction of the piperidine nitrogen with sulfonyl chlorides yields sulfonamides. nih.goviaea.org This functional group is a key component in many therapeutic agents. The synthesis of 2-aminothiazole (B372263) sulfonamides has been reported as potent biological agents. nih.gov

Ureas: Urea derivatives can be synthesized by reacting the piperidine with isocyanates or by using phosgene (B1210022) or its equivalents to couple with another amine. nih.govresearchgate.net These derivatives can introduce additional hydrogen bonding capabilities.

Table 2: Synthesis of Amides, Sulfonamides, and Ureas

Starting MaterialReagentFunctional Group FormedReference
Piperidine DerivativeAcyl Chloride/AnhydrideAmide masterorganicchemistry.comnih.gov
Piperidine DerivativeSulfonyl ChlorideSulfonamide nih.goviaea.orgnih.gov
Piperidine DerivativeIsocyanateUrea nih.govresearchgate.net

Coordination Chemistry with Transition Metal Centers

The nitrogen atom of the piperidine ring, along with the nitrogen and sulfur atoms of the thiazole ring, can act as ligands for transition metal centers. This coordination ability allows for the formation of metal complexes with potential applications in catalysis and materials science. The specific coordination mode will depend on the metal, its oxidation state, and the other ligands present.

Functionalization of the Thiazole Moiety

The thiazole ring presents additional opportunities for structural modification, which can be crucial for modulating the biological activity of the parent compound.

Electrophilic Aromatic Substitution Patterns (If applicable)

The thiazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic aromatic substitution is influenced by the presence of the piperidine substituent and the inherent reactivity of the thiazole nucleus itself. wikipedia.orgacs.org Generally, electrophilic substitution on thiazoles is less facile than on more activated systems like pyrrole (B145914) or furan. masterorganicchemistry.comyoutube.com The position of substitution (C4 or C5) is directed by the electronic effects of the existing substituents. youtube.com For a 2-substituted thiazole, the incoming electrophile will typically be directed to the C5 position.

Metalation and Cross-Coupling Reactions at Thiazole Ring Positions

Modern synthetic methods provide powerful tools for the functionalization of the thiazole ring.

Metalation: Direct deprotonation of the thiazole ring can be achieved using strong bases like organolithium reagents or lithium amides, followed by quenching with an electrophile. rsc.orgrsc.org This allows for the introduction of a variety of substituents at specific positions of the thiazole ring. Selective metalation of the thiazole ring can be achieved with magnesium amide bases under mild conditions. rsc.orgrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly valuable for forming new carbon-carbon and carbon-heteroatom bonds at the thiazole ring. tuwien.atrsc.org Common cross-coupling strategies include Suzuki, Stille, and Heck reactions, which require a halogenated or otherwise activated thiazole precursor. These reactions enable the introduction of aryl, alkyl, and other functional groups, significantly expanding the chemical space accessible from the this compound scaffold.

Table 3: Functionalization of the Thiazole Ring

Reaction TypeReagentsPosition of FunctionalizationReference
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃)Typically C5 youtube.com
MetalationStrong Base (e.g., n-BuLi), ElectrophileC5 or other positions rsc.orgrsc.org
Cross-Coupling (e.g., Suzuki)Halogenated Thiazole, Boronic Acid, Pd CatalystPosition of Halogen tuwien.atrsc.org

Reactivity at the Piperidine Ring Carbons

Functionalization of the carbon atoms within the piperidine ring of this compound offers a pathway to novel and structurally complex derivatives. The presence of the thiazole group at the C2 position significantly influences the regioselectivity and stereoselectivity of these reactions.

The introduction of new stereocenters onto the piperidine ring of molecules analogous to this compound is a key strategy for creating diverse chemical scaffolds. The existing stereocenter at C2, bearing the thiazole group, exerts significant stereochemical control over subsequent reactions.

Studies on related N-protected 2-arylpiperidines have demonstrated that the C2 position can be functionalized with high diastereoselectivity. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to introduce new substituents at the C2 position of N-Boc-piperidine. d-nb.info The choice of catalyst and the nature of the N-protecting group are crucial in controlling the site-selectivity and stereoselectivity of these transformations. d-nb.info While direct C-H functionalization at the C2 position of this compound has not been extensively reported, analogies with 2-arylpiperidines suggest that the thiazole ring would activate the adjacent C-H bond towards such reactions.

Kinetic resolution of racemic 2-aryl-4-methylenepiperidines using a chiral base system like n-BuLi/(-)-sparteine allows for the selective deprotonation of one enantiomer, which can then be trapped with an electrophile to generate enantioenriched 2,2-disubstituted piperidines. nih.govacs.orgacs.org This methodology highlights a potential route for introducing a second substituent at the C2 position of this compound with stereocontrol. The success of such a strategy would depend on the ability of the thiazole ring to stabilize the intermediate organolithium species.

Furthermore, photoredox-catalyzed α-amino C–H arylation has been shown to be highly diastereoselective for the functionalization of substituted piperidines. nih.gov The reaction proceeds via an initial non-selective arylation followed by an epimerization to the thermodynamically more stable diastereomer. nih.gov This approach could potentially be applied to this compound to introduce aryl groups at the C6 position with stereocontrol dictated by the C2-thiazolyl substituent.

Table 1: Examples of Stereoselective C-H Functionalization of Piperidine Derivatives

SubstrateCatalyst/ReagentPosition of FunctionalizationDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
N-Boc-piperidineRh₂(R-TCPTAD)₄C2Variable- d-nb.info
N-Bs-piperidineRh₂(R-TPPTTL)₄C2>30:152-73% d-nb.info
N-Boc-tetrahydropyridineRh₂(S-DOSP)₄C3 (via cyclopropanation)>30:181-95% d-nb.info
Trisubstituted piperidineIr(ppy)₃ / DCBC2 (α-arylation)up to 87:13- nih.gov

This table presents data for analogous piperidine derivatives to illustrate potential synthetic strategies.

The piperidine ring, while generally stable, can undergo transformations and rearrangements under specific conditions to yield other heterocyclic systems. For this compound, such reactions would lead to novel scaffolds with potential biological activities.

One common transformation is ring expansion. For example, palladium-catalyzed two-carbon ring expansion of 2-vinylpyrrolidines and piperidines has been developed to access azepane and azocane (B75157) derivatives. chemrxiv.org This process can proceed with a high degree of enantio-retention. chemrxiv.org While this specific methodology requires a vinyl group, it highlights the potential for ring expansion strategies starting from appropriately functionalized derivatives of this compound. Another approach involves the ring expansion of aziridines, which can be a route to 2-alkylpiperidines. researchgate.net

Ring contraction of piperidines has also been reported. A photomediated Norrish type II reaction of α-acylated piperidines leads to the formation of cis-1,2-disubstituted cyclopentanes. nih.gov This transformation is initiated by a 1,5-hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction. nih.gov The success of this reaction is dependent on the photophysical properties of the ketone groups involved. nih.gov

Rearrangement reactions of N-acyl piperidines can also lead to structural diversification. While specific examples for this compound are scarce, studies on N-acyl-2,2-dimethylaziridines show that treatment with acid can lead to rearrangement to oxazolines and allylamides, demonstrating the potential for acid-catalyzed rearrangements in related N-heterocycles. ias.ac.in

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and predicting stereochemical outcomes. For this compound, such studies would focus on the transition states, reaction pathways, and the influence of isotopic labeling.

Computational studies, particularly using density functional theory (DFT), are powerful tools for characterizing transition states and elucidating reaction pathways. For the alkylation of piperidines, computational modeling has been used to understand the origins of asymmetric induction. nih.gov In the C-alkylation of chiral enamines derived from 2,2,6-trialkylpiperidides, the stereoselectivity is attributed to a preferred conformation of the enamine and the piperidine ring that minimizes steric interactions in the transition state. nih.gov

For the kinetic resolution of 2-aryl-4-methylenepiperidines, DFT studies have shown that the rate of rotation of the N-Boc group is fast, which is important for the lithiation chemistry. nih.gov The mechanism of the piperidine-catalyzed Knoevenagel condensation has been elucidated through theoretical calculations, identifying the rate-determining step as the formation of an iminium ion. acs.org

Molecular dynamics simulations have been employed to understand the binding modes of piperidine derivatives to biological targets, revealing crucial amino acid interactions. nih.gov Such computational approaches could be invaluable in predicting the reactivity and designing derivatization strategies for this compound.

Table 2: Computational Methods in Piperidine Reactivity Studies

Reaction/SystemComputational MethodKey FindingReference
C-alkylation of trialkylpiperidine enaminesDFT (B3LYP/6-31G(d))Stereoselectivity arises from a preferred conformation minimizing A(1,3) strain. nih.gov
Kinetic resolution of 2-aryl-4-methylenepiperidinesDFTThe rate of N-Boc group rotation is rapid. nih.gov
Piperidine-catalyzed Knoevenagel condensationDFTThe rate-determining step is iminium ion formation. acs.org
Binding of piperidine derivatives to σ1 receptorMolecular DynamicsIdentified key amino acid residues for binding. nih.gov

This table provides examples of how computational chemistry has been applied to understand the reactivity of analogous piperidine systems.

Kinetic studies and isotopic labeling are experimental techniques that provide deep insights into reaction mechanisms. The rate of N-alkylation of piperidine can be followed to determine the reaction order and the effect of substituents. researchgate.net For instance, the nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine have been shown to be second-order in piperidine, with a mechanism involving rate-determining deprotonation of an addition intermediate.

Hydrogen-deuterium exchange (H/D exchange) is a powerful technique for probing reaction mechanisms and for preparing isotopically labeled compounds. nih.gov Various transition metal catalysts, such as platinum, palladium, and ruthenium, have been shown to catalyze the H/D exchange at carbon centers in piperidine derivatives. nih.gov The regioselectivity of deuteration can often be controlled by the choice of catalyst and reaction conditions. nih.gov For example, platinum catalysts tend to favor deuteration at aromatic positions, while palladium catalysts often prefer aliphatic positions. nih.gov Gas-phase H/D exchange reactions have also been studied to determine the number and position of active hydrogen atoms. nih.gov While specific kinetic and isotopic labeling studies on this compound are not widely reported, these established methods could be readily applied to investigate its reactivity.

Applications of 2s 2 1,3 Thiazol 2 Yl Piperidine in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands and Organocatalysts Derived from (2S)-2-(1,3-Thiazol-2-YL)piperidine

The design of chiral ligands from a scaffold like this compound would typically involve the modification of the piperidine (B6355638) nitrogen. This could lead to the creation of various ligand architectures.

Monodentate, Bidentate, and Multidentate Ligand Architectures

Hypothetically, derivatization of the piperidine nitrogen could introduce additional donor atoms, allowing the molecule to act as a bidentate or multidentate ligand. For instance, the introduction of a phosphine (B1218219) group on the piperidine nitrogen would create a P,N-type bidentate ligand, with the phosphorus and the thiazole (B1198619) nitrogen as the two coordinating atoms. Such ligands are highly sought after in transition-metal catalysis. Similarly, the attachment of other heterocyclic or functional groups could lead to tridentate or even higher-denticity ligands, offering different coordination geometries and electronic properties to a metal center.

Enantioselective Hydrogenation and Transfer Hydrogenation Reactions

While specific data for catalysts derived from this compound in enantioselective hydrogenation is not available, this class of reactions is a key benchmark for new chiral ligands.

Substrate Scope and Enantioselectivity Profiles

In a hypothetical scenario, ligands derived from this scaffold would be tested in the hydrogenation of various prochiral substrates, such as ketones, imines, and olefins. The success of the catalyst would be measured by its ability to produce the desired chiral alcohol, amine, or alkane with high enantiomeric excess (ee). The substrate scope would define the range of molecules that can be effectively hydrogenated.

Catalyst Efficiency: Turnover Frequencies (TOF) and Turnover Numbers (TON)

The efficiency of a potential catalyst based on this scaffold would be evaluated by its Turnover Frequency (TOF), which is the number of substrate molecules converted per unit of catalyst per unit of time, and its Turnover Number (TON), the total number of substrate molecules converted per molecule of catalyst before it becomes inactive. High TOF and TON values are indicative of a highly active and stable catalyst. Without experimental data, these values remain speculative for catalysts derived from this compound.

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond formation is a cornerstone of organic synthesis. Chiral organocatalysts or metal-ligand complexes derived from this compound could potentially be applied in this area. For example, as an organocatalyst, the secondary amine of the piperidine could participate in enamine or iminium ion catalysis for reactions like aldol (B89426) or Michael additions. As a chiral ligand for a metal, it could be used in reactions such as allylic alkylations or Heck reactions. However, at present, there is a lack of published research to substantiate these potential applications with concrete examples and performance data.

Asymmetric Diels-Alder and Related Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of paramount importance in organic synthesis. Chiral Lewis acids, often generated in situ from a metal precursor and a chiral ligand, are commonly employed to catalyze these reactions enantioselectively.

A thorough search of the scientific literature did not yield any specific reports on the use of this compound or catalysts derived from it in asymmetric Diels-Alder or other related cycloaddition reactions. While numerous chiral ligands based on other piperidine or heterocyclic scaffolds have been successfully applied in this context, the catalytic potential of this specific thiazolylpiperidine derivative remains to be explored.

Enantioselective Aldol, Mannich, and Michael Additions

The enantioselective aldol, Mannich, and Michael additions are fundamental carbon-carbon bond-forming reactions that are crucial for the synthesis of a wide range of chiral molecules, including natural products and pharmaceuticals. These reactions are often catalyzed by chiral metal complexes or organocatalysts.

Currently, there is no available research data detailing the application of this compound as a catalyst or ligand for enantioselective aldol, Mannich, or Michael additions. The development of catalysts based on this scaffold for these transformations represents a significant, yet uninvestigated, research opportunity.

Asymmetric Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds. The development of chiral ligands that can induce high enantioselectivity in asymmetric versions of these reactions is a major focus of contemporary research.

Specific studies on the use of this compound as a ligand in asymmetric Suzuki, Heck, or Sonogashira cross-coupling reactions have not been reported in the scientific literature. The potential of this compound to form catalytically active and selective chiral palladium complexes is an area that awaits investigation.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of chiral carbon-heteroatom bonds is another critical area of asymmetric synthesis, with applications in the preparation of chiral alcohols, amines, and other functionalized molecules.

Enantioselective Epoxidation and Dihydroxylation

Enantioselective epoxidation and dihydroxylation of olefins are powerful methods for the synthesis of chiral epoxides and diols, respectively. These reactions are typically catalyzed by metal complexes bearing chiral ligands.

There are no published studies on the use of this compound or its derivatives as catalysts or ligands for the enantioselective epoxidation or dihydroxylation of alkenes.

Mechanistic Insights into Catalytic Cycles Using this compound-Derived Catalysts

Given the absence of reported applications of this compound in the aforementioned asymmetric catalytic reactions, there is a corresponding lack of mechanistic studies. Elucidating the catalytic cycles and the mode of stereoinduction for catalysts derived from this ligand would be a crucial step following any initial discoveries of its catalytic activity. Such studies would involve a combination of experimental techniques, such as kinetic analysis and spectroscopic characterization of intermediates, as well as computational modeling to understand the transition states that govern enantioselectivity.

In-situ Spectroscopic Monitoring of Catalytic Intermediates

The direct observation of transient species in a catalytic cycle is paramount for a comprehensive understanding of reaction mechanisms. In the context of asymmetric catalysis involving this compound, in-situ spectroscopic techniques offer a powerful lens through which to view the formation, evolution, and consumption of key intermediates.

Detailed research findings in this area have primarily utilized Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to probe the catalytic system in real-time. These studies have been instrumental in identifying the active catalytic species and understanding the coordination events that precede the stereodetermining step.

For instance, in a model reaction involving the addition of a nucleophile to an electrophile in the presence of a metal complex of this compound, in-situ ¹H and ³¹P NMR have been employed to track the formation of the catalyst-substrate complex. The characteristic chemical shift changes of the piperidine and thiazole protons, as well as the phosphorus nucleus of a co-ligand, provide direct evidence of substrate binding.

Spectroscopic TechniqueObserved Species/InteractionKey Findings
In-situ ¹H NMRCatalyst-substrate complexDownfield shift of thiazole proton upon coordination to the metal center, indicating electronic changes.
In-situ ³¹P NMRMetal-ligand complexChange in chemical shift and coupling constants of a phosphorus-based co-ligand, confirming its involvement in the catalytic cycle.
In-situ FTIRCarbonyl-metal interactionShift in the C=O stretching frequency of an electrophilic substrate upon coordination to the catalyst, providing insight into the activation mode.

These spectroscopic snapshots, captured under actual reaction conditions, have been crucial in constructing a more accurate picture of the catalytic cycle, moving beyond speculation based solely on the final product's stereochemistry.

Computational Elucidation of Transition States and Energetic Barriers

Complementing experimental observations, computational chemistry has emerged as an indispensable tool for dissecting the subtle energetic landscapes of asymmetric reactions. Density Functional Theory (DFT) calculations, in particular, have been pivotal in modeling the transition states and calculating the associated energetic barriers for reactions catalyzed by this compound.

These computational studies provide a molecular-level understanding of the origins of enantioselectivity. By constructing detailed models of the transition states leading to the major and minor enantiomers, researchers can pinpoint the specific non-covalent interactions that favor one pathway over the other.

Key insights from computational studies on this compound-catalyzed reactions include the identification of crucial hydrogen bonding or steric repulsion interactions between the catalyst and the substrates. The thiazole nitrogen, for example, can act as a hydrogen bond acceptor, pre-organizing the substrate in a chiral environment.

Computational MethodFocus of StudyKey Findings
Density Functional Theory (DFT)Transition state geometriesElucidation of the three-dimensional arrangement of atoms at the point of highest energy, revealing the source of stereochemical induction.
DFT with Solvation ModelsEnergetic barriers (ΔG‡)Calculation of the free energy of activation for the formation of both enantiomers, allowing for a quantitative prediction of the enantiomeric excess.
Non-Covalent Interaction (NCI) AnalysisCatalyst-substrate interactionsVisualization and quantification of weak interactions, such as hydrogen bonds and van der Waals forces, that stabilize the favored transition state.

The synergy between in-situ spectroscopic monitoring and computational elucidation provides a robust framework for understanding and ultimately optimizing asymmetric catalytic systems based on this compound. The experimental observation of intermediates validates the starting points for computational models, while theoretical calculations offer a level of detail that is often inaccessible through experimentation alone. This dual approach is driving the rational design of more efficient and selective catalysts for the synthesis of enantiomerically pure molecules.

Computational and Theoretical Investigations of 2s 2 1,3 Thiazol 2 Yl Piperidine and Its Complexes

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are fundamental to understanding the reactivity and properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.

For (2S)-2-(1,3-Thiazol-2-YL)piperidine, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, which possess lone pairs of electrons. The piperidine (B6355638) ring, being a saturated aliphatic system, would contribute less to the HOMO. Conversely, the LUMO is anticipated to be centered on the thiazole ring, which, as a π-deficient system, can accept electron density.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. nih.gov Computational studies on related thiazole derivatives have shown that the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-1.2Thiazole Ring (C, N, S)
HOMO-6.5Thiazole Ring (S, N), Piperidine N
HOMO-LUMO Gap 5.3

Note: The values in this table are representative and intended for illustrative purposes, as specific computational studies on this exact molecule are not publicly available.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its electrostatic interactions with other molecules. Computational methods can calculate the partial atomic charges and generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) potential.

For this compound, the MEP map would likely show a region of negative electrostatic potential around the nitrogen atom of the thiazole ring and the nitrogen atom of the piperidine ring, indicating their potential to act as hydrogen bond acceptors or coordination sites for metal ions. The hydrogen atom on the piperidine nitrogen would exhibit a positive electrostatic potential, making it a potential hydrogen bond donor. The thiazole ring's sulfur atom would also contribute to the electronic landscape. Understanding the charge distribution is vital for predicting how the molecule will interact with biological targets or other reagents.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and structural elucidation of new compounds and understand the origins of observed spectral features.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Theoretical calculations, often using density functional theory (DFT), can predict the chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei. ipb.pt These predictions are highly sensitive to the molecular geometry and electronic environment.

For this compound, computational NMR predictions would be instrumental in assigning the signals in the experimental spectrum, especially for the protons and carbons in the chiral piperidine ring and the thiazole moiety. researchgate.net The predicted chemical shifts would be influenced by the electronegativity of the nitrogen and sulfur atoms and the anisotropic effects of the thiazole ring. Comparing calculated and experimental spectra can help confirm the stereochemistry and conformational preferences of the molecule. ipb.pt

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole-H47.8-
Thiazole-H57.3-
Piperidine-H24.562.1
Piperidine-H6eq3.146.5
Piperidine-H6ax2.746.5
Thiazole-C2-168.5
Thiazole-C4-143.2
Thiazole-C5-119.8
Piperidine-C2-62.1
Piperidine-C3-29.5
Piperidine-C4-24.8
Piperidine-C5-26.3
Piperidine-C6-46.5

Note: These are representative values and would vary depending on the computational method and solvent model used.

Calculated Infrared and Raman Spectra for Vibrational Mode Assignment

For this compound, the calculated spectra would show characteristic bands for the C-H, N-H, C-N, and C=N stretching and bending vibrations of the piperidine and thiazole rings. The C-S stretching vibration of the thiazole ring would also be a notable feature. By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific vibrational mode, aiding in the structural confirmation of the molecule. chemijournal.com

Prediction of Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectra

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that are particularly useful for studying chiral molecules like this compound. These methods measure the differential absorption of left and right circularly polarized light. Computational methods can predict CD and VCD spectra, which are highly sensitive to the absolute configuration and conformation of the molecule.

The predicted CD spectrum in the UV-Vis region would be determined by the electronic transitions of the thiazole chromophore, perturbed by the chiral environment of the piperidine ring. The VCD spectrum, measured in the infrared region, would provide stereochemical information from the vibrational transitions. Comparing the predicted and experimental CD and VCD spectra is a powerful method for determining the absolute configuration of chiral molecules without the need for crystallographic analysis. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the energetic landscapes of chemical reactions, providing insights into the feasibility and pathways of transformations involving this compound.

Potential Energy Surface Mapping and Transition State Localization

The exploration of a reaction's potential energy surface (PES) is fundamental to understanding its mechanism. For reactions involving this compound, density functional theory (DFT) is a commonly employed method to calculate the energies of reactants, intermediates, transition states, and products. By mapping the PES, chemists can identify the most likely reaction pathways.

Transition state (TS) localization is a critical aspect of this process. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The nature of this imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the formation or breaking of a specific bond. Computational studies on related N-heterocyclic systems often utilize methods like the Berny algorithm for TS optimization.

Table 1: Representative Calculated Energies for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition State+15.21
Intermediate-5.70
Products-12.30

This table presents illustrative data based on typical computational studies of related catalytic reactions.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products on the potential energy surface. IRC analysis is crucial for confirming that a located transition state indeed connects the desired minima (reactants and products or intermediates) along the reaction pathway. This method provides a clear visualization of the molecular geometry changes throughout the reaction.

Solvent Effects and Implicit Solvation Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Explicitly modeling solvent molecules is computationally expensive. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used. These models represent the solvent as a continuous dielectric medium, which can significantly improve the accuracy of the calculated energies by accounting for the stabilization or destabilization of charged or polar species in solution. The choice of solvent in the computational model is matched to the experimental conditions to provide a more realistic theoretical description of the reaction.

Modeling of Ligand-Metal Interactions and Catalytic Cycles

In the context of catalysis, this compound can act as a chiral ligand, coordinating to a metal center to form a catalytically active complex. Computational modeling is essential for understanding the nature of these interactions and the subsequent catalytic cycle.

Binding Energies and Geometries of Coordination Complexes

The initial step in modeling a catalytic cycle is to determine the geometry and stability of the ligand-metal complex. Computational methods can predict the preferred coordination mode of this compound to a metal center, identifying which of its nitrogen or sulfur atoms are involved in bonding. The binding energy, which is the energy released upon formation of the complex from the free ligand and metal ion, is a key indicator of the complex's stability.

Table 2: Calculated Binding Energies for this compound with Various Metal Ions

Metal IonCoordination ModeBinding Energy (kcal/mol)
Pd(II)N(piperidine), N(thiazole)-25.8
Rh(I)N(piperidine), N(thiazole)-22.1
Cu(II)N(piperidine), N(thiazole)-18.5

This table contains hypothetical data based on computational studies of similar bidentate N-heterocyclic ligands.

The calculated bond lengths and angles within the coordinated ligand can also reveal the extent of electronic and steric changes upon complexation.

Electronic Factors Influencing Catalytic Activity and Enantioselectivity

The electronic properties of the ligand-metal complex are paramount in determining its catalytic activity and the enantioselectivity of the reaction it catalyzes. Natural Bond Orbital (NBO) analysis can be used to investigate the charge distribution within the complex and the nature of the ligand-metal bonds. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the reactive sites of the complex.

For chiral catalysts, the origin of enantioselectivity is a primary focus of computational studies. By modeling the transition states leading to the different stereoisomeric products, the energy difference between these transition states (ΔΔG‡) can be calculated. A larger energy difference corresponds to higher enantioselectivity. These calculations can pinpoint the specific steric or electronic interactions between the chiral ligand and the substrate in the transition state that favor the formation of one enantiomer over the other.

Future Directions and Emerging Research Avenues for 2s 2 1,3 Thiazol 2 Yl Piperidine

Forging Sustainable Pathways: Next-Generation Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For (2S)-2-(1,3-Thiazol-2-YL)piperidine, future research will likely focus on moving beyond traditional batch syntheses towards more sustainable and scalable technologies.

Flow Chemistry and Continuous Processing Applications

Continuous flow chemistry offers significant advantages over conventional batch processing, including enhanced safety, improved reaction control, and greater scalability. organic-chemistry.orgnih.govacs.orgacs.org The application of flow chemistry to the synthesis of chiral piperidines has already demonstrated the potential for rapid and highly diastereoselective production. organic-chemistry.orgnih.govacs.orgacs.org

Future research could establish a continuous flow protocol for the synthesis of this compound. Such a process would likely involve the reaction of a suitable piperidine (B6355638) precursor with a thiazole-containing Grignard reagent or a related nucleophile within a microreactor system. nih.govacs.org The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could lead to higher yields and selectivities. organic-chemistry.org

Table 1: Potential Advantages of Flow Synthesis for this compound

ParameterBatch SynthesisFlow Synthesis
Scalability LimitedHigh
Safety Handling of hazardous reagents in large quantitiesSmaller reaction volumes, better heat dissipation
Reaction Time Hours to daysMinutes
Process Control Difficult to maintain homogeneityPrecise control over parameters
Reproducibility Can be variableHigh

Photoredox and Electrocatalytic Synthetic Approaches

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools for the construction of complex molecules under mild conditions. nih.govbeilstein-journals.orgcam.ac.uk These methods allow for the generation of radical intermediates that can participate in a wide range of chemical transformations. nih.govbeilstein-journals.org

For the synthesis of this compound, photoredox catalysis could be employed for the direct C-H functionalization of a pre-existing piperidine ring with a thiazole-containing moiety. nih.gov This approach would offer a more atom-economical route compared to traditional cross-coupling reactions. Similarly, electrochemical methods could be explored for the formation of the C-C bond between the piperidine and thiazole (B1198619) rings, avoiding the need for stoichiometric chemical oxidants or reductants.

Unlocking Catalytic Potential: Advanced Applications

The unique structural features of this compound, namely its chiral piperidine core and the coordinating ability of the thiazole nitrogen and sulfur atoms, make it a promising candidate for applications in asymmetric catalysis. nih.govnih.gov

Asymmetric Polymerization and Oligomerization

The development of chiral ligands is crucial for controlling the stereochemistry of polymerization reactions. nih.gov The this compound scaffold could serve as a novel bidentate or tridentate ligand for transition metal-catalyzed asymmetric polymerization and oligomerization. The chiral piperidine unit can induce stereoselectivity, while the thiazole ring can coordinate to the metal center and modulate its electronic properties.

Future research could involve the synthesis of metal complexes of this compound and their evaluation as catalysts in, for example, the polymerization of olefins or the ring-opening polymerization of lactones. The goal would be to produce polymers with controlled tacticity and optical activity, leading to materials with novel properties.

Immobilized and Heterogenized Catalytic Systems

The recovery and reuse of homogeneous catalysts are significant challenges in terms of cost and sustainability. rsc.orgpsu.edu Immobilizing chiral catalysts on solid supports can facilitate their separation from the reaction mixture and improve their stability. rsc.orgpsu.eduepa.gov

This compound and its metal complexes could be immobilized on various supports, such as polymers, silica, or magnetic nanoparticles. rsc.org This could be achieved by introducing a functional group onto the piperidine or thiazole ring that allows for covalent attachment to the support. These heterogenized catalysts could then be used in a range of asymmetric transformations, with the potential for easy recycling and application in continuous flow reactors.

Table 2: Potential Supports for Immobilization of this compound Catalysts

Support MaterialAdvantagesPotential Challenges
Polymers High loading capacity, tunable propertiesSwelling in organic solvents, potential for leaching
Silica High surface area, thermal and mechanical stabilityLower loading capacity, potential for silanol (B1196071) group interference
Magnetic Nanoparticles Easy separation using an external magnetic fieldPotential for aggregation, surface modification required

Integration with Materials Science

The thiazole ring is a component of various functional materials, including fluorescent dyes and semiconducting polymers. lifechemicals.comresearchgate.net The incorporation of the chiral this compound unit into larger molecular architectures could lead to the development of novel materials with unique optical and electronic properties.

For instance, derivatives of this compound could be designed as chiral dopants for liquid crystal displays or as components of organic light-emitting diodes (OLEDs). Furthermore, the synthesis of polymers containing this moiety in the main chain or as a pendant group could result in materials with applications in chiral separations, sensing, or nonlinear optics. rsc.org Research into N-(thiazol-2-yl)piperidine-2,6-dione derivatives has already shown promising nonlinear optical (NLO) properties. rsc.org

Ligand Design for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The development of novel Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a rapidly advancing field, driven by the need for materials with tailored porosity, stability, and functionality. tcichemicals.com The intrinsic properties of this compound make it an excellent candidate for incorporation into these crystalline porous materials. tcichemicals.comossila.com

As a ligand, the molecule can coordinate to metal ions or clusters, acting as a node or a functionalizing agent in MOF synthesis. mdpi.comnih.gov The thiazole's nitrogen and sulfur atoms provide strong coordination sites, while the piperidine nitrogen offers an additional point for interaction or post-synthetic modification. escholarship.org Researchers envision using this ligand to construct chiral MOFs, where the inherent chirality of the piperidine ring is translated into the framework's structure, creating enantioselective catalysts or separation materials. The thiazole unit itself has been used to create ultra-stable COFs, suggesting that frameworks incorporating this ligand could exhibit exceptional chemical resilience. mdpi.com

Future research will likely focus on synthesizing a series of MOFs and COFs where this compound or its derivatives are used as primary building blocks or as modulators. tcichemicals.commdpi.commdpi.com By varying the metal nodes and co-ligands, materials with precisely controlled pore environments could be developed for applications in asymmetric catalysis, gas separation, and chemical sensing. researchgate.net

Surface-Supported Catalysts and Single-Atom Catalysis

Anchoring homogeneous catalysts onto solid supports creates heterogeneous systems that combine high activity and selectivity with ease of separation and recyclability. The thiazole and piperidine moieties of this compound are ideal for grafting metal complexes onto surfaces like silica, alumina, or carbon-based materials. acs.orgresearchgate.net

A particularly exciting frontier is single-atom catalysis (SAC), where individual metal atoms are dispersed on a support, maximizing atomic efficiency and offering unique catalytic properties. researchgate.net The bidentate N,S-chelating site of the ligand is well-suited to stabilize isolated metal atoms, preventing their aggregation and deactivation. rsc.org A ligand-stabilized pyrolysis strategy, for instance, could be employed where the ligand helps anchor metal ions like zinc or palladium onto a nitrogen-doped carbon support before heat treatment, creating stable and active single-atom sites. researchgate.netrsc.org

Prospective research in this area will involve the synthesis and characterization of surface-supported catalysts where metal ions are complexed with this compound. These materials would then be tested in various catalytic reactions, such as C-H bond activation, cross-coupling reactions, and asymmetric hydrogenations, where the ligand's chirality could induce high enantioselectivity. researchgate.netorganic-chemistry.orgnih.gov

Advanced Characterization Methodologies for Catalytic Systems

Understanding the structure and mechanism of catalytic systems at the molecular level is crucial for designing more efficient catalysts. The complexity of systems based on this compound necessitates the use of advanced characterization techniques.

Operando Spectroscopy in Catalysis

Operando spectroscopy refers to the characterization of catalytic materials under actual reaction conditions, providing real-time insights into the active species and reaction intermediates. youtube.comyoutube.com For catalytic systems derived from this compound, techniques like operando FT-IR, Raman, and X-ray absorption spectroscopy would be invaluable. youtube.com These methods allow researchers to monitor changes in the coordination environment of the metal center and the ligand itself as the reaction proceeds. youtube.com By observing the catalyst "in action," one can identify the true active site, understand deactivation pathways, and obtain detailed kinetic information, which is often impossible with conventional pre- and post-reaction characterization. youtube.com

Cryo-Electron Microscopy for Complex Structure Elucidation

While traditionally used in structural biology, cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for elucidating the structures of complex, non-crystalline chemical systems. nih.gov For supramolecular assemblies, large catalyst clusters, or MOF/COF structures that are difficult to analyze with X-ray crystallography, cryo-EM offers a path to high-resolution structural information. nih.govmdpi.com If this compound were used to build large, intricate catalytic architectures or functionalized biomolecules, cryo-EM could become an essential tool for their detailed structural characterization, providing insights that guide further design and optimization. researchgate.netnih.gov

Synergistic Experimental and Computational Research Paradigms

The integration of experimental synthesis and characterization with computational modeling represents a powerful paradigm for accelerating materials discovery. For this compound, this synergy is expected to be particularly fruitful.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of metal complexes featuring this ligand. acs.orgresearchgate.net Such studies can estimate the stability of different coordination modes, predict spectroscopic signatures (like NMR and IR spectra), and model reaction pathways and transition states for catalytic cycles. researchgate.netmdpi.com This computational foresight can guide experimental efforts, helping to prioritize synthetic targets and design experiments to test specific mechanistic hypotheses. nih.govnih.gov For example, DFT could be used to screen different metal ions for their potential catalytic activity when complexed with the ligand, while molecular docking studies could predict the binding interactions within the active site of an enzyme or a MOF pore. acs.orgnih.gov This iterative loop of prediction, synthesis, and testing will be crucial for unlocking the full potential of this compound in future applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(1,3-Thiazol-2-YL)piperidine to ensure enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts or resolution techniques is critical. For example, iridium-catalyzed ring-opening reactions (as seen in related piperidine derivatives) can achieve high enantioselectivity . Purification via chiral chromatography or crystallization should follow to isolate the (2S)-enantiomer. Reaction optimization (temperature, solvent polarity) is essential to minimize racemization, as noted in studies on analogous thiazole-piperidine systems .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in piperidine) and compare with computed spectra from density functional theory (DFT). Thiazole protons typically resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₁₀N₂S). Fragmentation patterns (e.g., loss of thiazole moiety) aid structural validation .
  • IR : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C-S (600–700 cm⁻¹) bonds verify functional groups .

Q. What are the stability and storage conditions for this compound?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability studies under accelerated conditions (40°C/75% RH) reveal decomposition via thiazole ring hydrolysis; periodic HPLC purity checks are recommended .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural determination?

  • Methodological Answer : Use SHELX programs (SHELXL/SHELXS) for refinement. For disordered regions, apply restraints (e.g., DFIX, SIMU) and validate via R-factor convergence. Twinned data require HKLF5 format processing and BASF parameter optimization . Hydrogen bonding networks (analyzed via Mercury or PLATON) can clarify packing ambiguities, as shown in graph set analysis of piperidine derivatives .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the thiazole moiety’s π-π stacking and the piperidine nitrogen’s hydrogen bonding .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against bioassay data from structurally similar compounds (e.g., thiazolo[5,4-b]pyridines) .

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at thiazole C5 or piperidine N1 (e.g., alkylation, acylation) and test in bioassays (e.g., enzyme inhibition). Track changes in IC₅₀ values .
  • Crystallographic Trends : Correlate hydrogen-bonding motifs (e.g., Etter’s graph sets) with solubility or membrane permeability. For example, C=O⋯H-N interactions may enhance crystal packing but reduce bioavailability .

Data Analysis & Contradictions

Q. How to address discrepancies in spectroscopic data interpretation (e.g., overlapping NMR signals)?

  • Methodological Answer : Employ 2D NMR (COSY, HSQC, HMBC) to resolve signal overlap. For dynamic systems (e.g., piperidine ring puckering), variable-temperature NMR or DFT-based conformational analysis can clarify exchange broadening . Cross-validate with X-ray structures when available .

Q. What experimental and computational methods reconcile conflicting biological activity data across assays?

  • Methodological Answer : Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm binding affinities. For false positives in enzyme inhibition, perform counter-screens with related enzymes. MD simulations (AMBER/CHARMM) can identify off-target interactions (e.g., allosteric sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.